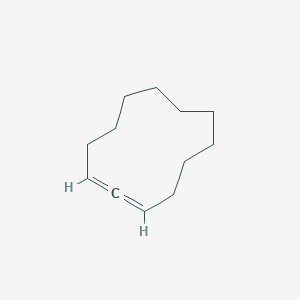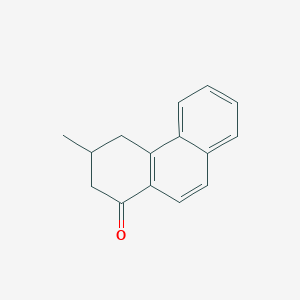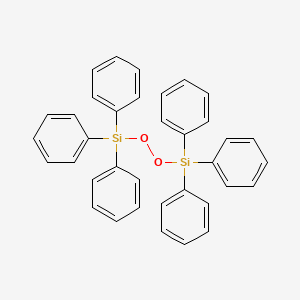![molecular formula C12H10Cl2N2S B14749543 3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine CAS No. 5273-47-2](/img/structure/B14749543.png)
3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine is an organic compound characterized by the presence of a pyridazine ring substituted with a 2,4-dichlorobenzylsulfanyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine typically involves the reaction of 2,4-dichlorobenzyl chloride with 6-methylpyridazine-3-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Sodium hydride (NaH), DMF or DMSO as solvent.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2,4-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
- 3-[(2,4-Dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
- 2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde
Uniqueness
3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays.
Propriétés
Numéro CAS |
5273-47-2 |
|---|---|
Formule moléculaire |
C12H10Cl2N2S |
Poids moléculaire |
285.2 g/mol |
Nom IUPAC |
3-[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyridazine |
InChI |
InChI=1S/C12H10Cl2N2S/c1-8-2-5-12(16-15-8)17-7-9-3-4-10(13)6-11(9)14/h2-6H,7H2,1H3 |
Clé InChI |
GMIUTTGOBJWZDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(C=C1)SCC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


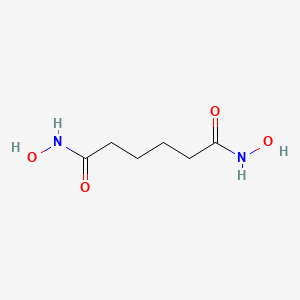
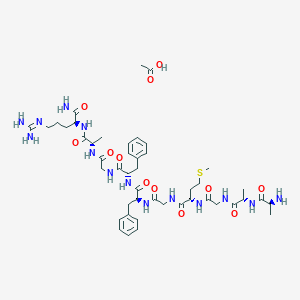
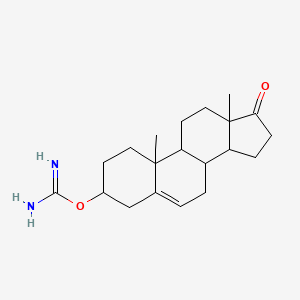

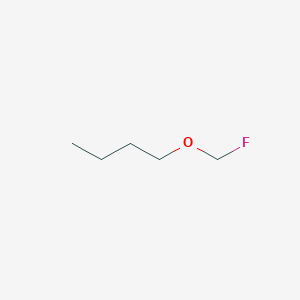
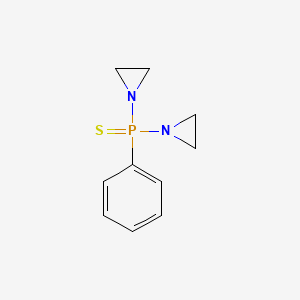
![Phenanthro[2,1-b]thiophene](/img/structure/B14749500.png)
![1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride](/img/structure/B14749508.png)
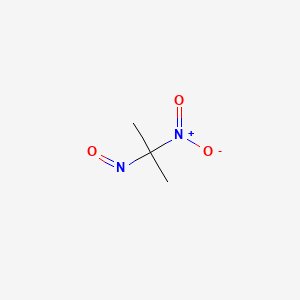
![8-Fluoro-4,5-dihydrobenzo[e][2]benzofuran-1,3-dione](/img/structure/B14749521.png)
